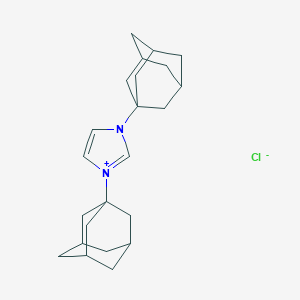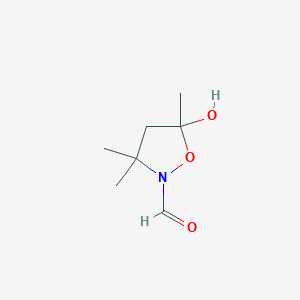
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde (HTC) is a chemical compound used in scientific research for various purposes. It is a versatile compound that has been used in many applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. In
Applications De Recherche Scientifique
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in various scientific research applications. One of its most common uses is as a reagent in organic synthesis. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde can be used as a starting material for the preparation of other compounds, such as 5-hydroxy-3,3,5-trimethyl-2-cyclohexen-1-one, which is a precursor to the synthesis of a variety of natural products. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions. In addition, 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in the preparation of chiral auxiliaries for asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is not well understood. However, it is believed that 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde acts as a nucleophile, reacting with electrophiles to form stable adducts. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been shown to react with aldehydes, ketones, and imines, among other compounds.
Effets Biochimiques Et Physiologiques
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this inhibition is not well understood. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. However, one limitation of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is its cost. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is a relatively expensive compound, and its use in large-scale experiments may be prohibitive.
Orientations Futures
There are many potential future directions for the use of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in scientific research. One area of interest is the development of new synthetic methods for the preparation of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde, particularly with regard to its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of new applications for 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde, such as in the preparation of chiral catalysts for asymmetric synthesis.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde involves the reaction of 3,3,5-trimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds via the formation of an oxime intermediate, which is then cyclized to form 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde. The yield of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde can be improved by using a solvent mixture of ethanol and water.
Propriétés
Numéro CAS |
126308-67-6 |
|---|---|
Nom du produit |
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-6(2)4-7(3,10)11-8(6)5-9/h5,10H,4H2,1-3H3 |
Clé InChI |
AARRTLNFTMGFLN-UHFFFAOYSA-N |
SMILES |
CC1(CC(ON1C=O)(C)O)C |
SMILES canonique |
CC1(CC(ON1C=O)(C)O)C |
Synonymes |
2-Isoxazolidinecarboxaldehyde, 5-hydroxy-3,3,5-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



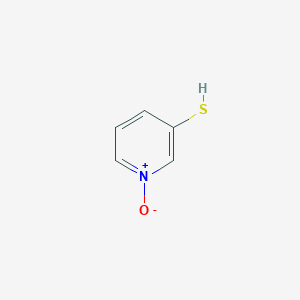
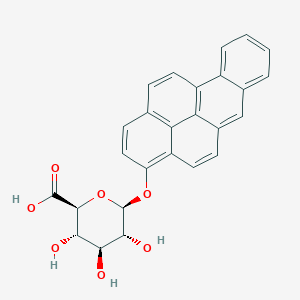
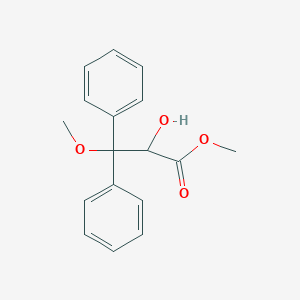
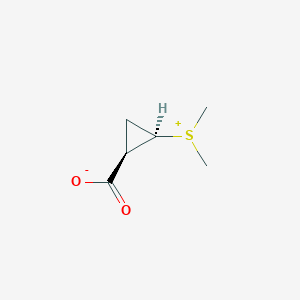
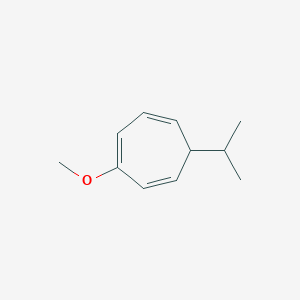
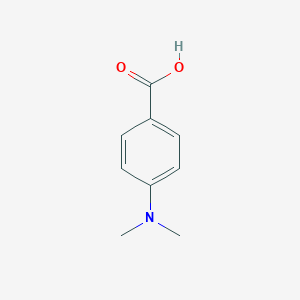
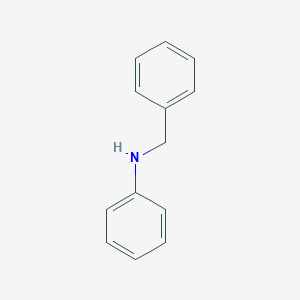
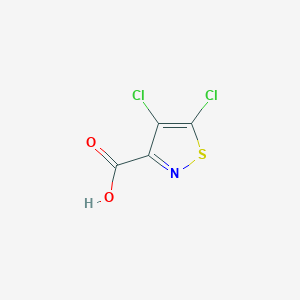
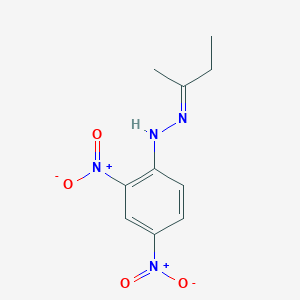
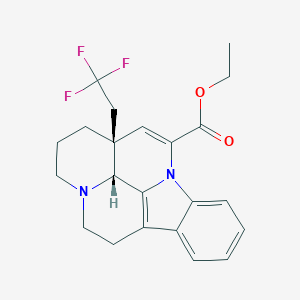
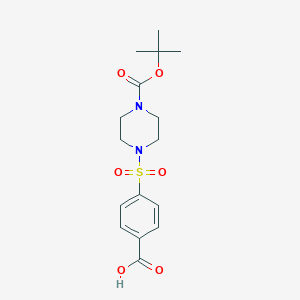
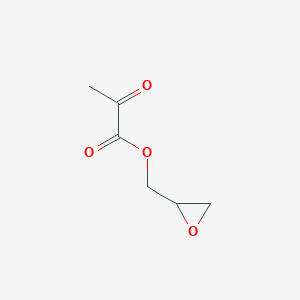
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
